molecular formula C13H16N2O2 B5692983 N-benzoyl-1-piperidinecarboxamide

N-benzoyl-1-piperidinecarboxamide

Cat. No.: B5692983
M. Wt: 232.28 g/mol
InChI Key: ARSORTNBCOCBBJ-UHFFFAOYSA-N
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Description

N-benzoyl-1-piperidinecarboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, featuring a piperidine core substituted with both benzoyl and carboxamide functional groups. While specific biological data for this exact compound is limited, its structural class has demonstrated significant research value. Piperidine carboxamides have been identified as a promising scaffold in drug discovery efforts. For instance, related compounds have shown potent anti-malarial activity by selectively inhibiting the Plasmodium falciparum proteasome β5 (Pf20Sβ5) active site, a promising target for overcoming artemisinin resistance. These inhibitors bind non-covalently in a pocket that exhibits species-specific differences, allowing for potent action against the malarial parasite without significant cytotoxicity in human cells . Furthermore, functionalized piperidine derivatives are actively investigated for complex, multi-symptomatic diseases. Research highlights their potential as multitarget-directed ligands, particularly for Alzheimer's disease, where they are designed to simultaneously inhibit enzymes like acetylcholinesterase (AChE) and target monoamine transporters such as the serotonin transporter (SERT). This dual approach aims to address both cognitive decline and neuropsychiatric symptoms like depression, which affects a large proportion of patients . The piperidine ring is a privileged structure in pharmacology, and the specific substitution pattern in this compound makes it a versatile intermediate or a target molecule for synthesizing and evaluating novel bioactive agents. Researchers can leverage this compound to explore structure-activity relationships (SAR) and develop new therapeutic candidates for infectious and neurodegenerative diseases. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-benzoylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12(11-7-3-1-4-8-11)14-13(17)15-9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSORTNBCOCBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-benzoyl-1-piperidinecarboxamide to structurally related compounds based on molecular features, synthesis, and physicochemical properties.

Structural and Functional Group Variations

(a) N-Cbz-2-Piperidinecarboxylic Acid (CAS 28697-07-6)
  • Structure : Piperidine substituted with a carbobenzyloxy (Cbz) group at nitrogen and a carboxylic acid (-COOH) at position 2.
  • Molecular Formula: C₁₄H₁₇NO₄ (MW 263.29).
  • Key Differences : The carboxylic acid group and Cbz protection contrast with the carboxamide and benzoyl groups in the target compound. Cbz is a common protecting group in peptide synthesis, whereas the benzoyl group may enhance lipophilicity .
(b) (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (CAS 96293-17-3)
  • Structure : Pyrrolidine (5-membered ring) core with a benzoylphenyl substituent and a benzyl group.
  • Molecular Formula : C₂₅H₂₄N₂O₂ (MW 384.48).
  • Key Differences : The pyrrolidine ring introduces different steric and electronic effects compared to piperidine. The benzyl group may influence binding affinity in biological systems .
(c) N,N-Diethylpiperidine-4-carboxamide (CAS 1903-67-9)
  • Structure : Piperidine substituted with a diethylcarboxamide (-CONEt₂) at position 3.
  • Molecular Formula : C₁₀H₂₀N₂O (MW 184.28).

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility Notable Features
This compound* ~275 (estimated) Benzoyl, carboxamide Likely DMF/DCM High lipophilicity
N-Cbz-2-Piperidinecarboxylic acid 263.29 Cbz, carboxylic acid Soluble in DMF Acidic, used in peptide synthesis
N,N-Diethylpiperidine-4-carboxamide 184.28 Diethylcarboxamide Polar aprotic solvents Low aromaticity

*Estimated based on analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-benzoyl-1-piperidinecarboxamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling a benzoyl chloride derivative with a piperidinecarboxamide precursor. A two-step approach is often employed:

Amidation : Use carbodiimide crosslinkers like EDC/HOBt to activate the carboxylic acid group for amide bond formation, as seen in similar piperidinecarboxamide syntheses (e.g., 93% yield under optimized conditions with KOH/DMF) .

Benzoylation : React the intermediate with benzoyl chloride in the presence of a base (e.g., NaH or K₂CO₃) to introduce the benzoyl moiety. Solvent choice (e.g., DCM or THF) and temperature (20–40°C) critically affect reaction efficiency .

  • Key Considerations : Monitor reaction progress via TLC or LC-MS to optimize stoichiometry and minimize side products like over-benzoylation.

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the benzoyl and piperidine moieties. Aromatic protons (δ 7.2–8.0 ppm) and piperidine aliphatic signals (δ 1.5–3.5 ppm) should align with computational predictions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
    • Purity Assessment : HPLC with UV detection (λ ~254 nm) or elemental analysis (C, H, N within ±0.4% of theoretical values) ensures >95% purity .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its bioactivity, and what computational tools support SAR studies?

  • SAR Optimization :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl, -F) on the benzoyl ring or modifying the piperidine nitrogen (e.g., alkylation) can improve target binding, as demonstrated in analogous enzyme inhibitors .
  • Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., carbonic anhydrase or kinases). Molecular dynamics simulations (MD) assess conformational stability .
    • Validation : Pair computational predictions with in vitro assays (e.g., IC₅₀ measurements) to validate potency improvements .

Q. What strategies address discrepancies in reported biological activity data for this compound derivatives?

  • Data Contradiction Analysis :

Assay Variability : Control for differences in assay conditions (e.g., pH, temperature) and cell lines. For example, antimicrobial activity may vary due to strain-specific resistance .

Stereochemical Purity : Ensure enantiomeric excess (e.g., via chiral HPLC) since impurities in racemic mixtures can skew results .

Meta-Analysis : Cross-reference datasets from PubChem or CAS Common Chemistry to identify trends in bioactivity across structurally related compounds .

Q. How can reaction scalability be achieved without compromising yield or purity in multi-step syntheses?

  • Process Optimization :

  • Catalytic Systems : Transition from stoichiometric bases (e.g., NaH) to catalytic methods (e.g., DMAP) to reduce waste .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., benzoylation) to enhance reproducibility at scale .
    • Quality Control : Use in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods for this compound, and how can they be mitigated?

  • Limitations : Low yields in amidation steps due to steric hindrance or poor solubility of intermediates.
  • Solutions :

  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., 20% increase in amidation efficiency under microwave irradiation) .
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF or DMAc) to enhance intermediate solubility .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Stability Studies :

pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) at 37°C and analyze degradation products via LC-MS .

Plasma Stability : Assess half-life in human plasma using protein precipitation followed by HPLC quantification .

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